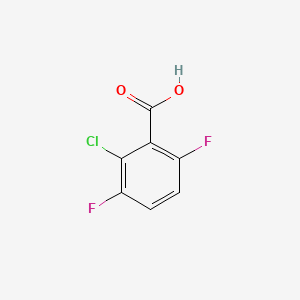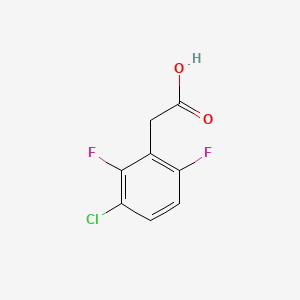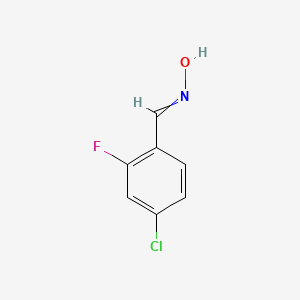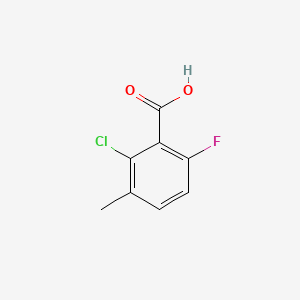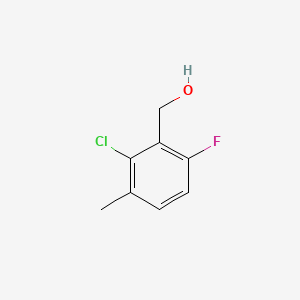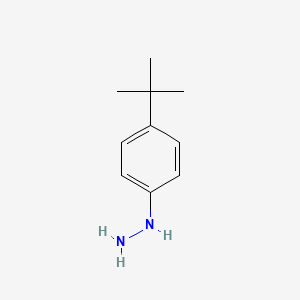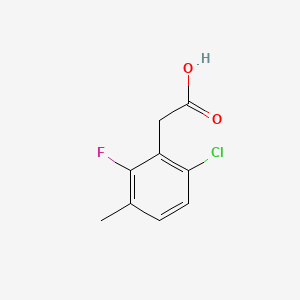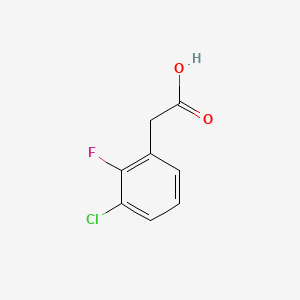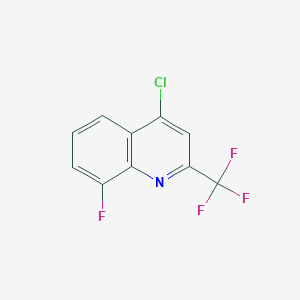![molecular formula C13H10F3NS B1362305 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline CAS No. 339104-66-4](/img/structure/B1362305.png)
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline
Overview
Description
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline is a chemical compound with the molecular formula C13H10F3NS and a molecular weight of 269.29 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3NS/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 67 - 69 degrees Celsius .Scientific Research Applications
Electrophilic Trifluoromethylthiolation
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline serves as a reagent for electrophilic trifluoromethylthiolation of organic compounds. This process involves the introduction of a trifluoromethylthiol group into organic substrates, expanding the range of available functionalized compounds for research and development in organic chemistry (Billard, 2014).
Ligand Synthesis
The compound can act as a building block in the synthesis of complex molecules. For example, it has been used in the formation of tridentate ligands, a type of molecule that can bind to a central metal atom in three places. Such ligands are crucial in various fields, including catalysis and materials science (S. İde et al., 1997).
Novel Electrophilic Trifluoromethylating Agents
It is instrumental in the synthesis of new electrophilic trifluoromethylating agents. These agents are used to introduce trifluoromethyl groups into various aromatic rings, which is significant in pharmaceutical and agrochemical industries (Jingjing Yang et al., 1998).
Corrosion Inhibition
A derivative of this compound has been studied as a corrosion inhibitor, particularly for its efficiency in preventing the corrosion of mild steel in acidic environments. This application is relevant in industries where metal preservation is crucial (D. Daoud et al., 2014).
Synthesis of Biaryls
It plays a role in the construction of biaryl structures via sigmatropic rearrangement, which is a method of forming new carbon-carbon bonds. Biaryls have applications in pharmaceuticals and materials science (T. Yanagi et al., 2020).
Photoelectric Properties Research
Its derivatives have been investigated for their photoelectric properties. This research is critical for the development of new materials for electronic and optoelectronic applications (Xiang Zhao et al., 2016).
Polymerization Studies
The compound is used in polymerization studies, particularly in the synthesis of polyaniline derivatives. These polymers have numerous applications, including in sensors, batteries, and conductive materials (E. Moujahid et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVQWHZDLNCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380627 | |
| Record name | 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-66-4 | |
| Record name | 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


